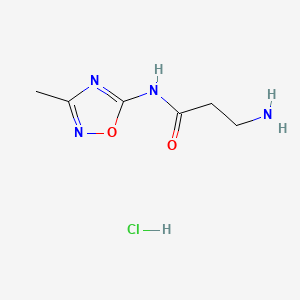
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride is a chemical compound with the molecular formula C7H13ClN4O2 It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Amination: The resulting oxadiazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted oxadiazoles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains both oxadiazole and furazan rings, offering unique properties for energetic materials.
3-amino-4-azido-1,2,5-oxadiazole: Known for its application in the synthesis of energetic materials and as a precursor to various heterocyclic systems.
Uniqueness
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C6H11ClN4O2 |
|---|---|
分子量 |
206.63 g/mol |
IUPAC名 |
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-4-8-6(12-10-4)9-5(11)2-3-7;/h2-3,7H2,1H3,(H,8,9,10,11);1H |
InChIキー |
KSZKUIFRRHSQJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)NC(=O)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















